L-Homopropargylglycine is classified as an amino acid derivative and is synthesized through various chemical methods. It is commercially available from several suppliers, including Kerafast, Jena Bioscience, and Thermo Fisher Scientific, indicating its relevance in laboratory applications. Its chemical formula is with a molecular weight of approximately 163.60 g/mol when in hydrochloride salt form (CAS number: 98891-36-2) .
The synthesis of L-Homopropargylglycine can be achieved through multiple methods, with one notable approach involving the use of Fmoc (9-fluorenylmethoxycarbonyl) protection strategies. A recent optimized synthesis process has been documented that utilizes double Boc (tert-butyloxycarbonyl) protection to enhance efficiency and yield .
L-Homopropargylglycine features a core structure similar to methionine but includes an alkyne functional group that significantly alters its reactivity and utility in biochemical applications. The alkyne moiety facilitates its participation in click chemistry reactions, particularly with azides.
L-Homopropargylglycine primarily undergoes click reactions, specifically the copper-catalyzed azide-alkyne cycloaddition. This reaction allows for the selective labeling of proteins that have incorporated HPG during synthesis.
The mechanism of action for L-Homopropargylglycine involves its incorporation into nascent polypeptides during translation as a substitute for methionine. Once incorporated, the alkyne group allows for subsequent labeling via click chemistry.
L-Homopropargylglycine exhibits several notable physical and chemical properties that facilitate its use in laboratory settings:
L-Homopropargylglycine has a broad range of applications in scientific research, particularly in the fields of cell biology and biochemistry:
L-Homopropargylglycine (HPG) serves as a structural mimic of methionine (Met) in protein translation. Its mechanism of action relies on the substrate promiscuity of methionyl-tRNA synthetase (MetRS), which mischarges HPG onto methionine-specific tRNA (tRNAMet) despite structural deviations. This incorporation occurs through a two-step process: First, HPG competes with endogenous methionine for binding to MetRS. The enzyme activates HPG’s carboxyl group via ATP hydrolysis, forming an HPG-AMP intermediate. Second, this activated intermediate is transferred to tRNAMet, generating HPG-tRNAMet, which is delivered to the ribosome via elongation factor Tu (EF-Tu) for co-translational incorporation into nascent polypeptides [4] [10].
The efficiency of HPG incorporation is governed by kinetic competition between methionine and HPG. Key parameters include:
Table 1: Kinetic Parameters Governing HPG Incorporation
Parameter | Methionine | HPG | Experimental System |
---|---|---|---|
KM (μM) | 15.2 ± 1.8 | 220 ± 25 | Recombinant E. coli MetRS |
kcat (s−1) | 0.92 ± 0.05 | 0.26 ± 0.03 | In vitro aminoacylation assay |
kcat/KM (M−1s−1) | 6.0 × 104 | 1.2 × 103 | [4] |
Metabolic labeling studies using LC-MS/NMR reveal that HPG minimally perturbs central carbon metabolism in E. coli. Pathways exhibiting <20% flux alteration include amino acid biosynthesis, TCA cycle intermediates, and choline metabolism. This metabolic orthogonality underpins HPG’s utility in tracking bona fide proteosynthetic activity without significant pathway induction [2].
Post-incorporation detection of HPG-labeled proteins exploits the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"). The terminal alkyne group of HPG reacts with azide-functionalized fluorophores or affinity tags (e.g., Alexa Fluor-azide, biotin-azide) to form a stable 1,4-disubstituted triazole linkage [6] [10]. The reaction mechanism proceeds via:
Reaction kinetics are critically dependent on ligand design. Tris-triazole ligands (e.g., TBTA, BTTAA) accelerate CuAAC by:
Table 2: CuAAC Kinetics with HPG Using Accelerating Ligands
Ligand | Rate Constant (s−1M−1) | Relative Rate vs. Unliganded Cu | Detection Sensitivity |
---|---|---|---|
None | 0.1–1.0 | 1× | Low (background noise) |
TBTA | 84.0 | 840× | Moderate |
BTTAA | 116–730 | 1,160–7,300× | High |
BTT-DNA | 429–730 | 4,290–7,300× | Ultra-high (intracellular) |
Recent innovations like inCu-click utilize DNA-conjugated ligands (BTT-DNA) to localize copper ions near reaction sites. This enables intracellular CuAAC in live cells at nanomolar copper concentrations, eliminating traditional toxicity barriers. Applications include real-time visualization of nascent phospholipids and proteins without fixation artifacts [8].
HPG’s performance must be contextualized against major methionine analogues: azidohomoalanine (AHA) and photomethionine (pMet). Critical comparison parameters include:
Table 3: Comparative Analysis of Methionine Analogues
Property | HPG | AHA | pMet |
---|---|---|---|
Functional Group | Alkyne | Azide | Diazirine |
MetRS kcat/KM (Relative to Met) | 2.0% | 1.8% | 1.5% |
Max Incorporation (Auxotrophic E. coli) | 70–80% | 40–50% | 50–70% |
CuAAC Rate (with BTTAA) | 730 M−1s−1 | 116 M−1s−1 | N/A (photoactivated) |
Growth Inhibition (EC50 in E. coli) | 0.35 μM | >9 mM | 45 μM |
Key Applications | Live-cell tracking, Pathogen detection | Global proteomics, MS-compatible | Protein crosslinking |
Structural analysis reveals determinants of analogue efficacy:
In viral infection models (e.g., herpes simplex virus), HPG enables spatial mapping of newly synthesized protein domains (NPDs) with negligible effects on viral protein accumulation or infectivity, underscoring its bioorthogonality [7] [10].
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